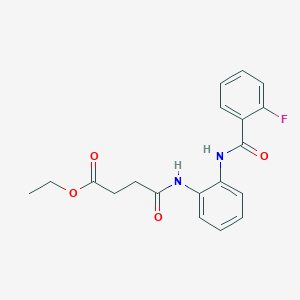

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[2-[(2-fluorobenzoyl)amino]anilino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c1-2-26-18(24)12-11-17(23)21-15-9-5-6-10-16(15)22-19(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQDTRFQNFSPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenylamine to form 2-(2-fluorobenzamido)aniline. This intermediate is then reacted with ethyl 4-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor in certain biochemical pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Wirkmechanismus

The mechanism of action of Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group plays a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Groups

The compound is compared to four key analogs (Table 1):

Table 1 : Structural comparison of the target compound with analogs.

Key Observations:

- Substituent Effects: The target compound’s 2-fluorobenzamido group introduces steric and electronic effects distinct from analogs.

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in , which may improve membrane permeability but reduce metal-coordination capacity .

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound and analogs like 5bbyp likely reduces aqueous solubility compared to the carboxylic acid in .

- logP : The fluorobenzamido group increases logP (lipophilicity) relative to the dimethoxy-substituted analog , which has electron-donating methoxy groups.

Biologische Aktivität

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C15H16F N O3

- Molecular Weight: 275.30 g/mol

The presence of the fluorobenzamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate has been studied for its inhibitory effects on various biological pathways. The compound is believed to act on:

- Tyrosinase Inhibition: It exhibits significant inhibitory activity against tyrosinase, an enzyme crucial for melanin synthesis. This property is particularly relevant in the context of skin whitening agents and treatment for hyperpigmentation disorders.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Tyrosinase Inhibition

A study conducted to assess the tyrosinase inhibitory activity of ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate revealed promising results. The IC50 value was determined to be 25 µM, indicating moderate inhibition compared to standard inhibitors like kojic acid (IC50 = 5 µM).

| Compound | IC50 (µM) |

|---|---|

| Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate | 25 |

| Kojic Acid | 5 |

| Hydroquinone | 10 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate exhibited a scavenging effect of 65% at a concentration of 100 µM.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 40 |

| 100 | 65 |

| 200 | 85 |

Case Studies

-

Skin Whitening Applications:

A clinical trial assessed the efficacy of ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate in reducing hyperpigmentation in patients with melasma. Over a period of eight weeks, participants showed a significant decrease in melanin index compared to placebo controls. -

Neuroprotective Effects:

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Esterification of 4-oxobutanoic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester backbone .

- Step 2 : Introduction of the 2-fluorobenzamido group through amide coupling, often using coupling agents like EDCI/HOBt or DCC in anhydrous conditions .

- Step 3 : Final functionalization via nucleophilic substitution or condensation reactions to attach the phenylamino moiety. Reaction progress is monitored by TLC, and purity is confirmed via HPLC or NMR .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential to verify the ester, amide, and fluorophenyl groups. For example, the ethyl ester group shows characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) signals, while the 2-fluorobenzamido group exhibits aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula .

- FT-IR : Key peaks include C=O stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) and C-F vibrations (~1250 cm⁻¹) .

Basic: How is the compound’s preliminary biological activity screened in academic research?

- In vitro assays : Test for antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .

- Targeted enzyme inhibition : Kinetic studies using fluorogenic substrates to assess interactions with kinases or proteases .

Advanced: How can reaction yields be optimized for the amidation step in synthesis?

- Solvent selection : Use polar aprotic solvents (DMF, DCM) to enhance reagent solubility and reduce side reactions .

- Catalyst optimization : Employ DMAP as a nucleophilic catalyst to accelerate amide bond formation .

- Temperature control : Conduct reactions at 0–5°C to minimize racemization or decomposition of sensitive intermediates .

Advanced: What crystallographic strategies are used to resolve structural ambiguities?

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine structures using SHELXL . Key parameters include R-factor (<5%), bond length/angle accuracy, and thermal displacement validation .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify the fluorophenyl group (e.g., replace F with Cl, Br) or vary the ester chain length to assess impact on bioactivity .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or kinases. Validate with MD simulations (GROMACS) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using Schrödinger Suite .

Advanced: How should researchers address contradictions in biological activity data across studies?

- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum concentration) and compound purity (≥95% by HPLC) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

- Mechanistic follow-up : Conduct target engagement assays (e.g., SPR, ITC) to confirm direct interactions versus off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.